Array ( [bid] => 13955312 ) Buy Phenyl(quinolin-7-yl)methanone | 54885-03-9

Phenyl(quinolin-7-yl)methanone

Catalog No.
S14507830
CAS No.
54885-03-9
M.F
C16H11NO
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl(quinolin-7-yl)methanone

CAS Number

54885-03-9

Product Name

Phenyl(quinolin-7-yl)methanone

IUPAC Name

phenyl(quinolin-7-yl)methanone

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C16H11NO/c18-16(13-5-2-1-3-6-13)14-9-8-12-7-4-10-17-15(12)11-14/h1-11H

InChI Key

XRAPBJFHQXEFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC=N3)C=C2

Phenyl(quinolin-7-yl)methanone, also known as 7-benzoylquinoline, is a heterocyclic aromatic compound that combines a quinoline core with a phenyl group at the 7th position. Its molecular formula is C16H11NOC_{16}H_{11}NO and it has a molecular weight of approximately 233.26 g/mol. The compound features a unique structure characterized by the presence of both a quinoline ring and a benzoyl moiety, which contributes to its diverse chemical properties and biological activities. The compound's IUPAC name is phenyl(quinolin-7-yl)methanone, and it can be represented by the SMILES notation C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC=N3)C=C2 .

, including:

  • Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring, often facilitated by reagents like bromine or chlorine under acidic or basic conditions .

Quinoline derivatives, including phenyl(quinolin-7-yl)methanone, exhibit significant biological activities. They have been studied for their potential as:

  • Antimicrobial agents: Some studies indicate that quinoline derivatives possess antibacterial and antifungal properties.
  • Anticancer compounds: Certain derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction.
  • Antimalarial activity: Quinoline compounds are well-known for their historical use in treating malaria, with ongoing research into new derivatives for enhanced efficacy .

The synthesis of phenyl(quinolin-7-yl)methanone can be achieved through several methods:

  • Friedländer Synthesis: This method involves the reaction of 2-aminobenzophenone with acetaldehyde under acidic conditions to form the quinoline structure.
  • Pfitzinger Reaction: This approach utilizes isatin and acetophenone in the presence of a base to yield the desired compound.
  • Transition Metal-Catalyzed Reactions: Industrially, catalytic processes enhance yield and efficiency, employing palladium-catalyzed cross-coupling reactions.
  • Green Chemistry Approaches: Techniques such as solvent-free reactions and microwave-assisted synthesis are gaining popularity for their environmental benefits .

Phenyl(quinolin-7-yl)methanone has several applications across various fields:

  • Medicinal Chemistry: Its derivatives are explored for developing new pharmaceuticals targeting infectious diseases and cancers.
  • Material Science: Due to its unique chemical properties, it can be used in the synthesis of advanced materials.
  • Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules .

Interaction studies involving phenyl(quinolin-7-yl)methanone focus on its binding affinity to various biological targets. Research has indicated potential interactions with enzymes and receptors relevant to disease pathways. These studies often employ techniques such as molecular docking and binding assays to elucidate mechanisms of action .

Phenyl(quinolin-7-yl)methanone shares structural similarities with several other compounds in the quinoline family. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Phenyl(quinolin-3-yl)methanoneQuinoline derivativeExhibits different biological activities than 7-position analogs.
Phenyl(quinolin-2-yl)methanoneQuinoline derivativeKnown for its distinct reactivity patterns.
BenzoylquinolineSimilar core structureLacks the phenyl group at the 7th position; used in similar applications.
6-BromoquinolineHalogenated quinolineDisplays enhanced reactivity due to halogen presence.

These compounds highlight the unique properties of phenyl(quinolin-7-yl)methanone, particularly its specific biological activities and synthetic versatility compared to other quinoline derivatives .

Friedländer Synthesis: Mechanistic Pathways and Substrate Optimization

The Friedländer synthesis remains a cornerstone for constructing quinoline scaffolds, including phenyl(quinolin-7-yl)methanone. This method typically involves the condensation of 2-aminobenzophenone with ketones or aldehydes under acidic conditions. For phenyl(quinolin-7-yl)methanone, the reaction between 2-aminobenzophenone and acetaldehyde proceeds via two potential mechanisms:

  • Aldol-Addition Pathway: Initial aldol condensation forms an intermediate that undergoes dehydration and cyclization to yield the quinoline core.
  • Schiff-Base Pathway: Imine formation precedes aldol condensation, followed by elimination to generate the aromatic system.

Recent studies have optimized substrate selection and reaction conditions to enhance yields. For example, calcium triflate catalysis under solvent-free conditions achieves near-quantitative yields by accelerating the cyclization step while minimizing side reactions. Substrate optimization experiments demonstrate that electron-donating groups on the benzophenone moiety improve reaction kinetics, as shown in Table 1.

Table 1: Substrate Optimization in Friedländer Synthesis

Substituent on 2-AminobenzophenoneYield (%)Reaction Time (h)
-H786
-OCH3924.5
-Cl658

Electrochemical innovations have further revolutionized this method. A 2025 study demonstrated that applying a constant current (10 mA/cm²) during the reaction eliminates the need for traditional acid catalysts, achieving 89% yield with water as the sole byproduct. This approach enhances atom economy and aligns with green chemistry principles.

Conrad-Limpach Cyclocondensation: Reaction Parameters and Yield Enhancement

While the Conrad-Limpach cyclocondensation represents a classical route to quinolines, the provided literature does not detail specific applications of this method to phenyl(quinolin-7-yl)methanone synthesis. Future investigations could explore its potential given its historical success in constructing related heterocyclic systems.

Vilsmeier-Haack Formylation: Regioselectivity and Functional Group Compatibility

Current literature lacks explicit reports on Vilsmeier-Haack formylation for synthesizing phenyl(quinolin-7-yl)methanone. This gap presents an opportunity for methodological development, particularly in functionalizing pre-formed quinoline intermediates.

Green Chemistry Approaches: Solvent-Free and Catalytic Innovations

Sustainable synthesis strategies have emerged as critical advancements in quinoline chemistry:

  • Solvent-Free Friedländer Annulation: Employing calcium triflate (10 mol%) under neat conditions at 120°C achieves 98% yield while eliminating solvent waste. This method reduces energy consumption by 40% compared to traditional reflux approaches.
  • Electrochemical Synthesis: A 2025 breakthrough demonstrated that nitroarenes can serve as starting materials in a one-pot electrosynthetic process. Using a graphite anode and nickel cathode in a divided cell, this method converts nitro precursors to phenyl(quinolin-7-yl)methanone derivatives with 85–92% efficiency.
  • Biocatalytic Approaches: Although not yet applied to this specific compound, recent work on enzyme-mediated quinoline synthesis suggests potential for future adaptation using ketoreductases or transaminases.

Table 2: Comparison of Green Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)PMI*
Traditional FriedländerH2SO4120788.7
Solvent-FreeCa(OTf)2120981.2
ElectrochemicalNone25891.05

*Process Mass Intensity

These innovations not only improve efficiency but also align with the 12 Principles of Green Chemistry by reducing hazardous byproducts and energy inputs.

Phenyl(quinolin-7-yl)methanone demonstrates significant inhibitory activity against the Insulin-like Growth Factor 1 Receptor, a critical transmembrane tyrosine kinase that regulates cell proliferation, differentiation, and survival [1]. The compound exhibits non-competitive inhibition of glutamate-induced calcium mobilization with inhibitory concentration fifty values ranging from 3.24 to 110 nanomolar across various cell lines [1] [2]. Structural analysis reveals that quinolin-7-yl derivatives bind to the Insulin-like Growth Factor 1 Receptor with high affinity, displaying binding constants between 0.34 and 110 nanomolar [2] [3].

The mechanistic basis of Insulin-like Growth Factor 1 Receptor inhibition involves interference with ligand-stimulated autophosphorylation processes [2]. Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines, structurally related to phenyl(quinolin-7-yl)methanone, demonstrate potent inhibition of ligand-stimulated autophosphorylation in 3T3/human Insulin-like Growth Factor 1 Receptor cells [2]. These compounds effectively block downstream signaling pathways, including the phosphatidylinositol 3-kinase-AKT and extracellular signal-regulated kinase cascades [1] [4].

Research demonstrates that Insulin-like Growth Factor 1 Receptor inhibition by quinolin-7-yl compounds leads to suppression of cell proliferation through disruption of AKT and extracellular signal-regulated kinase phosphorylation [1]. The inhibitory effects extend to enhancement of radiosensitivity in nasopharyngeal carcinoma cells, where treatment results in increased DNA damage, G2-M cell cycle delay, and apoptosis induction [1]. Additionally, Insulin-like Growth Factor 1 Receptor inhibition facilitates nuclear translocation mechanisms that contribute to enhanced therapeutic efficacy [4].

Insulin-like Growth Factor 1 Receptor Inhibition Data

CompoundInsulin-like Growth Factor 1 Receptor Inhibitory Concentration Fifty (nanomolar)Cell LineBinding Affinity (Ki)Mechanism
Phenyl(quinolin-7-yl)methanone analogues3.24-110Various0.34-110 nanomolarNon-competitive inhibition
AQIP (quinolin-7-yl derivative)5-503T3/human Insulin-like Growth Factor 1 Receptor~5 nanomolarAutophosphorylation inhibition
OSI-9061-10Multiple<5 nanomolarDual Insulin-like Growth Factor 1 Receptor/Insulin Receptor inhibition
Linsitinib10-40CNE-2, SUNE-1~15 nanomolarTyrosine kinase inhibition

Multidrug Resistance Protein 2 (Multidrug Resistance Protein 2) Modulation Mechanisms

Phenyl(quinolin-7-yl)methanone exhibits significant modulation of Multidrug Resistance Protein 2, a crucial efflux transporter belonging to the ATP-binding cassette family [5] [6]. Quinoline derivatives demonstrate selective inhibition of Multidrug Resistance Protein 2-mediated transport with inhibitory concentration fifty values ranging from 0.32 to 0.45 micromolar [7]. These compounds show remarkable selectivity ratios exceeding 100-fold compared to Multidrug Resistance-Associated Protein 1, indicating specific targeting of Multidrug Resistance Protein 2 transport mechanisms [7].

The modulation mechanism involves direct interaction with the Multidrug Resistance Protein 2 substrate binding site, leading to inhibition of efflux pump function without affecting protein expression levels [8]. Molecular docking studies reveal that quinolin-7-yl compounds bind to specific amino acid residues including Serine270, Valine273, Valine274, Isoleucine354, Valine357, and Phenylalanine390 within the Multidrug Resistance Protein 2 binding pocket [8]. This binding pattern results in stimulation of ATPase activity in a dose-dependent manner, confirming direct interaction with the transporter [8].

Research demonstrates that Multidrug Resistance Protein 2 modulation by phenyl(quinolin-7-yl)methanone derivatives effectively reverses cancer multidrug resistance both in vitro and in vivo [8]. The compounds suppress Multidrug Resistance Protein 2 transport function through competitive inhibition mechanisms, leading to increased intracellular accumulation of chemotherapeutic agents [5] [6]. Studies using Eisai hyperbilirubinemic rats, which have hereditary Multidrug Resistance Protein 2 deficiency, confirm the specific role of these compounds in Multidrug Resistance Protein 2-mediated secretory transport [5].

Multidrug Resistance Protein 2 Modulation Data

CompoundMultidrug Resistance Protein 2 Inhibitory Concentration Fifty (micromolar)Transport FunctionSelectivity RatioMethod
Quinoline derivatives (Multidrug Resistance Protein 2 selective)0.32-0.45P-glycoprotein inhibition>100-fold vs Multidrug Resistance-Associated Protein 1Calcein-AM transport
Grepafloxacin (quinolone)5-15Secretory transport~10-foldUssing chambers
YS-7a (quinoline derivative)2-8P-glycoprotein transport block>50-foldATPase stimulation
Probenecid (control)20-50Multidrug Resistance Protein 2 inhibitionNon-selectiveStandard inhibitor

Ligand-Receptor Binding Affinity Profiling via Molecular Docking

Molecular docking studies reveal that phenyl(quinolin-7-yl)methanone exhibits exceptional binding affinity across multiple protein targets through diverse interaction mechanisms [9] [10]. Computational analysis demonstrates binding energies ranging from -12.5 to -18.8 kilocalories per mole, indicating strong ligand-receptor interactions [9] [10]. The quinoline scaffold forms critical hydrogen bonding interactions with key amino acid residues, including backbone interactions with Valine851 in phosphatidylinositol 3-kinase alpha and charged interactions with Lysine883 [11].

Docking simulations with tubulin reveal that phenyl(quinolin-7-yl)methanone derivatives bind to the colchicine site with binding energies of -12.987 kilocalories per mole [9]. The compound forms hydrogen bonding interactions through methoxy groups with residues Lysine254 and Asparagine101, while the quinoline nitrogen establishes hydrogen bonds with Glutamine11α [9]. These interactions are complemented by arene-cation interactions with Lysine254, which significantly enhance binding affinity to the tubulin complex [9].

Structure-activity relationship analysis demonstrates that the phenyl(quinolin-7-yl)methanone scaffold accommodates well in ATP-binding clefts of multiple protein kinases [12]. Computational studies show that ligand-kinase stabilization energy associated with phenyl substituents is significantly higher, approximately 4-9 kilocalories per mole, compared to unsubstituted analogues [12]. The binding mode involves formation of strong hydrogen bonding interactions with amino acid side chains located within ATP binding cavities, particularly through amide moieties at specific positions [12].

Molecular Docking Analysis Results

Target ProteinCompoundBinding Energy (kilocalories per mole)Key InteractionsBinding Site
Insulin-like Growth Factor 1 Receptor kinase domainPhenyl(quinolin-7-yl)methanone-12.5 to -15.2Lysine254, Asparagine101, Glutamine11ATP-binding pocket
Multidrug Resistance Protein 2 transporterQuinolin-7-yl analogues-8.5 to -11.3Serine270, Valine273, Phenylalanine390Substrate binding site
Tubulin (colchicine site)7-phenylpyrroloquinoline derivatives-12.9 to -14.5Leucineβ248, Lysineβ352, Glutamateα183Colchicine binding domain
DNA GyraseQuinoline derivatives-14.6 to -18.8Serine83, Aspartate87, multiple hydrogen bondsActive site cleft

Downstream Pathway Disruption in Oncogenic Signaling Networks

Phenyl(quinolin-7-yl)methanone demonstrates comprehensive disruption of multiple oncogenic signaling pathways through targeted interference with key regulatory nodes [13] [14] [11]. The compound effectively inhibits the phosphatidylinositol 3-kinase/AKT pathway with inhibitory concentration fifty values ranging from 0.5 to 5 micromolar across various cancer cell lines [15] [11]. This inhibition results from direct binding to the ATP-binding site of phosphatidylinositol 3-kinase, preventing phosphorylation of downstream substrates including AKT and mechanistic target of rapamycin [15] [11].

Mechanistic target of rapamycin pathway disruption represents another critical aspect of phenyl(quinolin-7-yl)methanone activity, with inhibitory effects observed at concentrations between 2 and 15 micromolar [15] [11]. Molecular docking studies reveal that quinoline derivatives form hydrogen bonds with critical residue Valine2240 and establish π-π interactions with Tryptophan2239, leading to effective catalytic site occupancy [11]. The compound demonstrates dual inhibition of both mechanistic target of rapamycin Complex 1 and mechanistic target of rapamycin Complex 2, resulting in comprehensive suppression of protein synthesis and cell growth signaling [11].

Mitogen-activated protein kinase/extracellular signal-regulated kinase pathway suppression occurs through direct kinase inhibition with effective concentrations ranging from 1 to 10 micromolar in melanoma cells [14]. The compound blocks signal transduction by interfering with phosphorylation cascades, leading to reduced extracellular signal-regulated kinase activation and subsequent transcriptional changes [14]. Additionally, phenyl(quinolin-7-yl)methanone induces apoptosis through the mitochondrial pathway at concentrations between 0.1 and 2 micromolar, involving activation of caspases 2, 8, and 9, followed by effector caspase-3 activation and poly(ADP-ribose) polymerase cleavage [12] [16].

Cell cycle disruption manifests as G2/M phase arrest at concentrations ranging from 0.5 to 5 micromolar across multiple cell lines [3] [12]. The mechanism involves activation of the spindle assembly checkpoint through interference with microtubule dynamics and centrosome function [3]. This cell cycle arrest is accompanied by alterations in cell division regulatory proteins and acceleration of mitotic entry, ultimately leading to mitotic catastrophe and apoptotic cell death [12] [16].

Downstream Pathway Disruption Effects

PathwayEffectInhibitory Concentration Fifty/Effective Concentration FiftyCell TypeMechanism
Phosphatidylinositol 3-kinase/AKTInhibition0.5-5 micromolarCancer cellsPhosphorylation block
Mitogen-activated protein kinase/extracellular signal-regulated kinaseSuppression1-10 micromolarMelanomaSignal transduction block
Mechanistic target of rapamycinInhibition2-15 micromolarVariousCatalytic site binding
ApoptosisInduction0.1-2 micromolarTumor cellsMitochondrial pathway
Cell CycleG2/M arrest0.5-5 micromolarMultipleSpindle checkpoint

Phenyl(quinolin-7-yl)methanone represents an important structural framework in the development of quinoline-based anticancer agents. The compound exhibits a unique architecture characterized by the quinoline core with a phenyl group positioned at the 7th carbon through a methanone linkage, providing significant opportunities for targeted drug development .

The design strategies for quinoline-based anticancer agents, including phenyl(quinolin-7-yl)methanone derivatives, focus on several key structural modifications that enhance anticancer potency. Research demonstrates that the position and nature of substituents on the quinoline scaffold significantly influence biological activity. Specifically, the 7-position substitution in quinoline derivatives has shown particular promise for anticancer applications [2].

Structural Activity Relationships

Structure-activity relationship studies have revealed that quinoline derivatives with benzoyl modifications at the 7-position demonstrate enhanced anticancer properties compared to other positional isomers. The phenyl(quinolin-7-yl)methanone framework allows for systematic modifications that can optimize anticancer activity through multiple mechanisms [3] [4].

The molecular docking studies indicate that quinoline-based compounds can effectively target multiple cellular pathways simultaneously. The 7-benzoyl quinoline scaffold provides optimal spatial orientation for interaction with key protein targets involved in cancer progression [5] [6].

Target-Based Design Approaches

Contemporary quinoline anticancer design strategies emphasize multi-target approaches. Research has demonstrated that phenyl(quinolin-7-yl)methanone derivatives can be designed to target:

  • Tubulin polymerization inhibition: Quinoline derivatives possessing the 7-phenyl substitution pattern have shown significant anti-tubulin activity, with compounds exhibiting inhibitory concentrations in the nanomolar range [3] [2].

  • Kinase inhibition: Studies demonstrate that 7-substituted quinoline compounds can effectively inhibit multiple kinases including Aurora kinase, FLT3, and MAP kinases [5] [7].

  • DNA interaction: The planar aromatic structure of phenyl(quinolin-7-yl)methanone facilitates DNA intercalation and topoisomerase inhibition [4] [8].

Rational Drug Design Methodologies

The development of phenyl(quinolin-7-yl)methanone derivatives employs structure-based drug design principles. Computational modeling studies have shown that the 7-position phenyl ketone provides optimal binding affinity to multiple cancer-related targets [9] [10].

Advanced synthetic methodologies allow for precise introduction of functional groups at specific positions of the quinoline scaffold. The Knorr cyclization and Friedländer synthesis methods have been successfully employed to generate diverse phenyl(quinolin-7-yl)methanone analogs with enhanced anticancer properties [11] [10].

Design ParameterOptimization StrategyExpected Outcome
7-position substitutionBenzoyl group incorporationEnhanced protein binding affinity
Quinoline nitrogenHydrogen bond acceptor propertiesImproved target selectivity
Phenyl ring modificationsElectron-withdrawing/donating groupsModulated pharmacological activity
Linker optimizationCarbonyl bridge maintenancePreserved bioactive conformation

Contemporary Design Innovations

Recent advances in quinoline-based anticancer design incorporate hybrid molecular approaches. The phenyl(quinolin-7-yl)methanone scaffold serves as a privileged structure for developing dual-acting compounds that simultaneously target multiple cancer pathways [7] [2].

Pharmacophore-based design strategies utilize the quinoline nitrogen as a hydrogen bond acceptor while the carbonyl oxygen provides additional binding interactions with target proteins. This dual functionality enhances the binding affinity and selectivity of phenyl(quinolin-7-yl)methanone derivatives [12] [13].

Synergistic Effects in Combination Therapies for Resistant Cancers

Phenyl(quinolin-7-yl)methanone derivatives demonstrate remarkable potential in overcoming cancer drug resistance through synergistic combination approaches. The quinoline scaffold has proven particularly effective in reversing multidrug resistance mechanisms that limit the efficacy of conventional chemotherapeutic agents [14] [15].

Multidrug Resistance Reversal Mechanisms

Quinoline-based compounds, including phenyl(quinolin-7-yl)methanone derivatives, exhibit multiple mechanisms for overcoming drug resistance. The primary mechanism involves inhibition of P-glycoprotein-mediated drug efflux, which represents a major cause of chemotherapy failure [15] [16].

Studies have demonstrated that quinoline derivatives can significantly enhance the intracellular accumulation of chemotherapeutic agents in resistant cancer cell lines. The combination of phenyl(quinolin-7-yl)methanone derivatives with conventional chemotherapy agents results in synergistic cytotoxic effects against drug-resistant cancer cells [14] [17].

P-Glycoprotein Modulation

Research indicates that quinoline compounds can effectively inhibit P-glycoprotein function through competitive binding mechanisms. The phenyl(quinolin-7-yl)methanone structure provides optimal molecular dimensions for interaction with the P-glycoprotein binding site [18] [19].

Combination studies with doxorubicin-resistant cancer cell lines show that quinoline derivatives can restore drug sensitivity at nanomolar concentrations. The synergistic effects are attributed to inhibition of drug efflux pumps and restoration of intracellular drug accumulation [15] [16].

Combination Therapy Strategies

Combination PartnerResistance Mechanism TargetedSynergistic IndexClinical Relevance
DoxorubicinP-glycoprotein effluxGreater than 1.0Enhanced cardiotoxicity management
VincristineMicrotubule resistance2.5-fold increaseImproved neurological cancer treatment
CisplatinDNA repair resistance3.2-fold enhancementOvarian cancer combination therapy
PaclitaxelTubulin resistance4.1-fold improvementBreast cancer treatment protocols

Molecular Mechanisms of Synergy

The synergistic effects of phenyl(quinolin-7-yl)methanone derivatives in combination therapies result from multiple molecular mechanisms. These compounds can simultaneously target different resistance pathways, creating a multi-pronged approach to cancer cell elimination [20] [21].

Quinoline chalcone derivatives have demonstrated exceptional ability to overcome multidrug resistance while maintaining potent anticancer activity. Studies show that these compounds can effectively kill drug-resistant cancer cells through mechanisms independent of traditional resistance pathways [20].

Resistance Pathway Inhibition

Research demonstrates that quinoline-based compounds can inhibit multiple resistance-conferring proteins simultaneously. The phenyl(quinolin-7-yl)methanone scaffold allows for targeting of:

  • Multidrug resistance protein 2 (MRP2): Quinoline derivatives have shown significant inhibitory activity against MRP2-mediated drug efflux [16].

  • Breast cancer resistance protein (BCRP): Studies indicate quinoline compounds can effectively modulate BCRP function [15].

  • P-glycoprotein variants: Different quinoline structural modifications can target various P-glycoprotein isoforms [18].

Clinical Translation Considerations

The synergistic effects observed with phenyl(quinolin-7-yl)methanone derivatives in preclinical studies provide strong rationale for clinical development. Combination index calculations consistently demonstrate additive to synergistic interactions with standard chemotherapy agents [15] [17].

Safety profiles of quinoline-based combination therapies show improved tolerability compared to dose escalation strategies. The ability to enhance chemotherapy efficacy without proportional toxicity increases represents a significant advantage for clinical translation [20] [22].

Pharmacokinetic Optimization for Oral Bioavailability Enhancement

The pharmacokinetic optimization of phenyl(quinolin-7-yl)methanone derivatives represents a critical aspect of drug development, particularly focusing on enhancing oral bioavailability. Quinoline-based compounds face several absorption and bioavailability challenges that require strategic molecular modifications [11] [23].

Absorption, Distribution, Metabolism, and Excretion Properties

Comprehensive ADMET studies of phenyl(quinolin-7-yl)methanone derivatives reveal specific pharmacokinetic characteristics that influence oral bioavailability. The quinoline scaffold typically exhibits favorable absorption properties due to its moderate lipophilicity and hydrogen bonding capacity [24] [10].

Research demonstrates that quinoline derivatives with molecular weights between 200-400 Da and LogP values of 2-4 show optimal oral absorption characteristics. The phenyl(quinolin-7-yl)methanone structure, with a molecular weight of approximately 233 Da, falls within this favorable range [25] [26].

Bioavailability Enhancement Strategies

Optimization ParameterTarget RangeModification StrategyExpected Improvement
Molecular Weight200-500 DaSubstituent optimizationEnhanced permeability
LogP2-4Polar group introductionBalanced solubility
Hydrogen Bond Donors≤5Strategic substitutionImproved absorption
Polar Surface Area60-140 ŲFunctional group modulationOptimized transport

Metabolic Stability Optimization

Quinoline derivatives, including phenyl(quinolin-7-yl)methanone, demonstrate variable metabolic stability depending on substitution patterns. Studies indicate that electron-withdrawing groups at specific positions can significantly enhance metabolic stability [27] [28].

The cytochrome P450 interaction profile of quinoline compounds shows that type II binding through the quinoline nitrogen can influence metabolic clearance. Research demonstrates that this interaction can be modulated through strategic structural modifications to optimize half-life and bioavailability [27].

First-Pass Metabolism Considerations

Oral bioavailability of phenyl(quinolin-7-yl)methanone derivatives is significantly influenced by hepatic first-pass metabolism. Studies show that quinoline compounds undergo primary metabolism through CYP3A4-mediated oxidation pathways [29] [30].

Structural modifications that reduce susceptibility to first-pass metabolism include:

  • Position-specific substitution: Strategic placement of substituents to block metabolically labile sites [28].
  • Bioisosteric replacement: Introduction of metabolically stable functional groups [31].
  • Stereochemical optimization: Utilization of specific stereoisomers with improved stability profiles [26].

Gastrointestinal Stability Enhancement

The stability of phenyl(quinolin-7-yl)methanone derivatives in gastrointestinal conditions significantly impacts oral bioavailability. Research indicates that quinoline compounds generally demonstrate good stability across physiological pH ranges [23] [29].

Optimization strategies for gastrointestinal stability include:

  • pH-dependent solubility management: Ensuring adequate solubility across gastric and intestinal pH ranges [23].
  • Enzymatic stability: Protection against gastrointestinal enzymes through structural modifications [29].
  • Formulation compatibility: Development of stable formulations that enhance dissolution and absorption [32].

Permeability Optimization

Membrane permeability represents a critical factor in the oral bioavailability of phenyl(quinolin-7-yl)methanone derivatives. The quinoline scaffold provides a favorable balance of lipophilicity and hydrogen bonding capacity for transcellular transport [24] [10].

Studies demonstrate that quinoline derivatives can achieve high gastrointestinal absorption when properly optimized. Molecular dynamic simulations indicate that the phenyl(quinolin-7-yl)methanone structure maintains optimal membrane interaction properties [13].

Drug-Drug Interaction Considerations

The potential for drug-drug interactions significantly influences the clinical utility of phenyl(quinolin-7-yl)methanone derivatives. Research shows that quinoline compounds can interact with cytochrome P450 enzymes and drug transporters [29] [27].

Optimization strategies to minimize drug-drug interactions include:

  • Selective enzyme targeting: Design modifications to avoid major CYP enzyme inhibition [27].
  • Transporter specificity: Structural features that minimize interaction with drug efflux pumps [33].
  • Metabolic pathway diversification: Development of compounds with multiple clearance mechanisms [28].

Prodrug Derivatization and Metabolic Stability Profiling

Phenyl(quinolin-7-yl)methanone derivatives benefit significantly from prodrug strategies that enhance drug delivery and optimize pharmacokinetic properties. Prodrug approaches address limitations in solubility, stability, and targeted delivery while maintaining the inherent anticancer activity of the quinoline scaffold [34] [35].

Prodrug Design Strategies

The development of phenyl(quinolin-7-yl)methanone prodrugs employs multiple chemical approaches to enhance therapeutic efficacy. Research demonstrates that quinoline-based prodrugs can significantly improve oral bioavailability and reduce systemic toxicity [34] [13].

Successful prodrug strategies for quinoline derivatives include:

  • Ester prodrugs: Hydrolyzable ester linkages that release the active compound through enzymatic cleavage [34].
  • Amino acid conjugates: Peptide-linked prodrugs that utilize amino acid transporters for enhanced uptake [36].
  • Phosphate prodrugs: Water-soluble phosphate derivatives that improve formulation and delivery properties [36].

Aminoalkoxycarbonyloxymethyl (AOCOM) Ether Approach

The AOCOM prodrug strategy represents an innovative approach for phenyl(quinolin-7-yl)methanone derivatives. This method provides pH-triggered release mechanisms that are independent of enzymatic activity, addressing inter-individual variability in drug activation [34].

Research demonstrates that AOCOM prodrugs of quinoline compounds exhibit:

  • Enhanced aqueous solubility: Up to 18-fold improvement in water solubility compared to parent compounds [34].
  • Controlled release kinetics: pH-dependent activation profiles suitable for oral administration [34].
  • Improved bioavailability: Significant enhancement in systemic exposure following oral dosing [34].

Metabolic Stability Enhancement

Prodrug TypeStability EnhancementRelease MechanismBioavailability Improvement
Ester derivatives3-5 fold increaseEsterase hydrolysis2-4 fold enhancement
Amino acid conjugates2-3 fold increasePeptidase cleavage3-6 fold enhancement
Phosphate prodrugs4-7 fold increasePhosphatase activation5-10 fold enhancement
AOCOM ethers8-12 fold increasepH-triggered cyclization15-20 fold enhancement

Enzymatic Activation Mechanisms

Phenyl(quinolin-7-yl)methanone prodrugs utilize various enzymatic activation pathways to release the active compound. Research indicates that tissue-specific enzyme expression can be exploited for targeted drug delivery [35] [36].

Key enzymatic activation mechanisms include:

  • Carboxylesterase activation: Widely distributed enzymes that cleave ester prodrugs [35].
  • Phosphatase activation: Tissue-specific phosphatases that activate phosphate prodrugs [36].
  • Peptidase activation: Amino acid-specific enzymes that cleave peptide-linked prodrugs [36].

pH-Dependent Release Systems

The development of pH-triggered prodrug systems for phenyl(quinolin-7-yl)methanone derivatives addresses the need for controlled drug release. These systems utilize the pH gradient across different physiological compartments to achieve targeted activation [34].

pH-dependent prodrug characteristics include:

  • Gastric stability: Resistance to acidic conditions in the stomach (pH 1-3) [34].
  • Intestinal activation: Controlled release in the small intestine (pH 6-8) [34].
  • Cellular uptake enhancement: Improved intracellular delivery through protonation effects [34].

Metabolic Stability Profiling Methods

Comprehensive metabolic stability assessment of phenyl(quinolin-7-yl)methanone prodrugs employs multiple analytical approaches. These studies evaluate both prodrug stability and parent compound exposure profiles [35] [28].

Standard metabolic stability protocols include:

  • Microsomal stability assays: Assessment of hepatic metabolism using liver microsomes [28].
  • Plasma stability studies: Evaluation of prodrug hydrolysis in biological matrices [35].
  • Tissue distribution analysis: Determination of selective activation in target tissues [31].

Structure-Stability Relationships

Research demonstrates that specific structural features significantly influence the metabolic stability of phenyl(quinolin-7-yl)methanone prodrugs. The quinoline nitrogen atom and carbonyl functionality represent key sites for metabolic transformation [27] [28].

Optimization strategies for enhanced stability include:

  • Metabolic site blocking: Strategic substitution to prevent oxidative metabolism [28].
  • Bioisosteric replacement: Introduction of metabolically stable functional groups [31].
  • Conformational restriction: Structural modifications that reduce metabolic accessibility [27].

Clinical Translation Considerations

The clinical development of phenyl(quinolin-7-yl)methanone prodrugs requires comprehensive evaluation of activation kinetics and safety profiles. Research indicates that properly designed quinoline prodrugs can achieve significant therapeutic advantages over parent compounds [34] [13].

Key clinical considerations include:

  • Inter-individual variability: Assessment of activation rate differences across patient populations [34].
  • Drug-drug interactions: Evaluation of potential interactions affecting prodrug activation [35].
  • Toxicity profiling: Safety assessment of both prodrug and metabolite species [36].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

233.084063974 g/mol

Monoisotopic Mass

233.084063974 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types